Cas no 885277-75-8 (Quinazoline,4-chloro-2-(4-chlorophenyl)-7-fluoro-)

Quinazoline,4-chloro-2-(4-chlorophenyl)-7-fluoro- 化学的及び物理的性質
名前と識別子
-
- Quinazoline,4-chloro-2-(4-chlorophenyl)-7-fluoro-
- 4-CHLORO-2-(4-CHLORO-PHENYL)-7-FLUORO-QUINAZOLINE
- 4-chloro-2-(4-chlorophenyl)-7-fluoroquinazoline
- 4-CHLORO-2-(4-CHLOROPHENYL)-7-FLUORO-QUINAZOLINE,
- Quinazoline,4-chloro-2-(4-chlorophenyl)-7-fluoro
- 885277-75-8
- AKOS012384284
- AB19811
- DTXSID30696112
-
- インチ: InChI=1S/C14H7Cl2FN2/c15-9-3-1-8(2-4-9)14-18-12-7-10(17)5-6-11(12)13(16)19-14/h1-7H
- InChIKey: OAYVABJBTQJKCV-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)Cl)C2=NC(=C3C=CC(=CC3=N2)F)Cl
計算された属性
- 精确分子量: 291.99700
- 同位素质量: 291.9970318g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 310
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8Ų
- 互变异构体数量: 何もない
- XLogP3: 何もない
- Surface Charge: 0
じっけんとくせい
- PSA: 25.78000
- LogP: 4.74270
Quinazoline,4-chloro-2-(4-chlorophenyl)-7-fluoro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM142703-1g |
4-Chloro-2-(4-chloro-phenyl)-7-fluoro-quinazoline |
885277-75-8 | 95% | 1g |
$*** | 2023-05-29 | |
Chemenu | CM142703-1g |
4-Chloro-2-(4-chloro-phenyl)-7-fluoro-quinazoline |
885277-75-8 | 95% | 1g |
$635 | 2021-08-05 | |
Alichem | A189011032-1g |
4-Chloro-2-(4-chlorophenyl)-7-fluoroquinazoline |
885277-75-8 | 95% | 1g |
$596.23 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1531473-1g |
4-Chloro-2-(4-chlorophenyl)-7-fluoroquinazoline |
885277-75-8 | 98% | 1g |
¥4836.00 | 2024-04-27 |
Quinazoline,4-chloro-2-(4-chlorophenyl)-7-fluoro- 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
Quinazoline,4-chloro-2-(4-chlorophenyl)-7-fluoro-に関する追加情報
Quinazoline,4-chloro-2-(4-chlorophenyl)-7-fluoro- (CAS No. 885277-75-8): A Comprehensive Overview
Quinazoline,4-chloro-2-(4-chlorophenyl)-7-fluoro- is a highly specialized organic compound with the CAS number 885277-75-8. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. The presence of multiple halogen atoms, specifically chlorine and fluorine, imparts distinct reactivity and potential applications in drug discovery and medicinal chemistry.
The molecular structure of Quinazoline,4-chloro-2-(4-chlorophenyl)-7-fluoro- consists of a quinazoline core substituted with chloro and fluoro groups at strategic positions. This arrangement not only enhances its chemical diversity but also opens up numerous possibilities for further functionalization and derivatization. The compound's ability to participate in various chemical reactions makes it a valuable intermediate in the synthesis of more complex molecules.
In recent years, there has been a growing interest in quinazoline derivatives as potential therapeutic agents. The structural motif of quinazoline is known to be present in several bioactive molecules, including antiviral, anticancer, and antimicrobial compounds. The introduction of halogen atoms into the quinazoline scaffold can significantly alter its pharmacological properties, making it an attractive scaffold for drug design.
One of the most compelling aspects of Quinazoline,4-chloro-2-(4-chlorophenyl)-7-fluoro- is its potential as a building block for the development of novel drugs. Researchers have been exploring its use in the synthesis of kinase inhibitors, which are crucial in treating various types of cancer. The chlorine and fluoro substituents can serve as handles for further chemical modifications, allowing chemists to fine-tune the compound's binding affinity and selectivity towards specific biological targets.
The synthesis of Quinazoline,4-chloro-2-(4-chlorophenyl)-7-fluoro- involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques such as cross-coupling reactions and palladium catalysis has enabled the efficient preparation of this compound. These methods not only improve yield but also enhance purity, which is critical for pharmaceutical applications.
Recent studies have highlighted the importance of fluorine-containing compounds in medicinal chemistry. Fluorine atoms can influence metabolic stability, binding interactions, and overall pharmacokinetic properties of drug candidates. The presence of a fluoro group in Quinazoline,4-chloro-2-(4-chlorophenyl)-7-fluoro- adds to its appeal as a lead compound for drug development. This feature has prompted researchers to investigate its potential in various therapeutic areas.
The pharmacological evaluation of Quinazoline,4-chloro-2-(4-chlorophenyl)-7-fluoro- has revealed promising results in preclinical studies. Initial experiments have shown that this compound exhibits inhibitory activity against certain kinases, which are overexpressed in cancer cells. This finding opens up new avenues for the development of targeted therapies that could potentially overcome resistance to existing treatments.
In addition to its role in anticancer research, Quinazoline,4-chloro-2-(4-chlorophenyl)-7-fluoro- has shown promise in other therapeutic contexts. For instance, it has been investigated for its antimicrobial properties, where it demonstrates activity against resistant bacterial strains. This dual functionality makes it a versatile compound that can be explored for multiple drug discovery programs.
The future prospects for Quinazoline,4-chloro-2-(4-chlorophenyl)-7-fluoro- are vast and exciting. As our understanding of molecular interactions continues to evolve, so does our ability to harness the potential of this compound. Ongoing research aims to optimize its synthetic routes and explore new derivatives that could offer improved efficacy and safety profiles.
In conclusion, Quinazoline,4-chloro-2-(4-chlorophenyl)-7-fluoro- (CAS No. 885277-75-8) is a remarkable compound with significant potential in pharmaceutical chemistry. Its unique structure and functional properties make it an invaluable tool for drug discovery and development. As research progresses, we can expect to see more innovative applications of this compound in the fight against various diseases.
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